molecular formula C21H26N2O5 B2733471 Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-71-9

Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2733471
CAS RN: 868224-71-9
M. Wt: 386.448
InChI Key: COHHOHKZOMXOAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its potential to target cancer cell metabolism. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer. In

Scientific Research Applications

Potent Inhibitors of SF-1

Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has been identified as part of a study focusing on the identification and characterization of selective inhibitory chemical probes of SF-1 (steroidogenic factor 1), a transcription factor belonging to the nuclear receptor superfamily. Through a rational ultra-high-throughput screening strategy, compounds including analogous isoquinolinones were found to be potent submicromolar inhibitors of SF-1, offering new avenues to explore the therapeutic potential of targeting SF-1 in disease contexts (Madoux et al., 2008).

Halogen Bonding in Quinolone Compounds

Research involving this compound also extends to the study of halogen bonding in quinolone compounds. Such studies contribute to the understanding of molecular interactions and the design of new molecular structures with potential applications in drug development and materials science (Bauer et al., 2009).

Anticancer Activity

Another application of related compounds is in the development of novel anticancer agents. Compounds structurally related to this compound have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer therapeutics (Ruchelman et al., 2004).

Synthetic Applications

The compound and its analogues have been utilized in various synthetic applications, demonstrating their versatility as intermediates in the synthesis of complex molecular structures. This includes the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting the compound's role in facilitating the construction of heterocyclic compounds with potential pharmaceutical applications (Uchiyama et al., 1998).

Molecular Docking and Biological Evaluation

Further research has extended into the molecular docking and biological evaluation of quinazolinone-based derivatives, related to this compound, as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases. This research highlights the potential of such compounds in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-21(26)14(2)28-18-10-6-9-17-16(18)11-12-23(20(17)25)13-19(24)22-15-7-4-5-8-15/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHOHKZOMXOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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